3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the chloro and oxo groups in the compound enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized quinolines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 3-hydroxy-4-oxo-3,4-dihydroquinoline-6-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry: The compound can be used in the synthesis of dyes, pigments, and other materials due to its stable quinoline core .
Mechanism of Action
The mechanism of action of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-quinolones
- Pyrazolo[4,3-c]quinoline-3,4-diones
Comparison:
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar in structure but with a carboxamide group instead of a carbonitrile group. It exhibits potent antiproliferative activity against cancer cells .
- 4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity .
- Pyrazolo[4,3-c]quinoline-3,4-diones: These compounds have a fused pyrazole ring, which can enhance their biological activity and selectivity for certain targets .
Uniqueness: 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile stands out due to its unique combination of chloro, oxo, and carbonitrile groups, which confer distinct reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C10H5ClN2O |
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Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-chloro-4-oxo-3H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5,8H |
InChI Key |
WXORVPNUHPNRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(C=N2)Cl |
Origin of Product |
United States |
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